4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol

Catalog No.
S2732646
CAS No.
1093065-35-0
M.F
C17H16N2O3
M. Wt
296.326
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)be...

CAS Number

1093065-35-0

Product Name

4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol

IUPAC Name

4-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol

Molecular Formula

C17H16N2O3

Molecular Weight

296.326

InChI

InChI=1S/C17H16N2O3/c1-10-16(13-5-3-4-6-15(13)22-2)17(19-18-10)12-8-7-11(20)9-14(12)21/h3-9,20-21H,1-2H3,(H,18,19)

InChI Key

HCVGDCZENHADEF-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=CC=C3OC

Solubility

not available

Antiglycation Potential of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole Derivatives

Specific Scientific Field: This research falls under the field of Medicinal Chemistry.

Summary of the Application: The synthesized 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives were evaluated for their antiglycation activity, which is relevant in the search for potent antidiabetic drugs .

Methods of Application or Experimental Procedures: First, 2-methoxybenzohydrazide was synthesized from methyl 2-methoxybenzoate, which was then treated with different arylaldehydes to afford the compounds .

Results or Outcomes: Compounds 1 – 6 and 8 showed potent activity ranging from 160.2 to 290.17 µM, better than the standard drug rutin (IC 50 = 295.09 ± 1.04 µM) .

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines

Specific Scientific Field: This research is in the field of Organic Chemistry.

Summary of the Application: The research involves the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .

Methods of Application or Experimental Procedures: The derivative 2-chloro-4,6-dimethoxy-1,3,5-triazine has been applied for ester synthesis .

Results or Outcomes: These compounds have applications in different fields, including the production of herbicides and polymer photostabilisers .

2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Specific Scientific Field: This compound is used in the field of Chemical Synthesis.

Summary of the Application: 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound used in various chemical reactions .

Methods of Application or Experimental Procedures: The compound is typically used as a reagent in chemical synthesis .

Synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole Derivatives

Specific Scientific Field: This research is in the field of Medicinal Chemistry.

Summary of the Application: The research involves the synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives and evaluation of their antiglycation potential .

Results or Outcomes: Compounds showed potent activity ranging from 160.2 to 290.17 µM, better than the standard drug rutin (IC 50 = 295.09 ± 1.04 µM) .

The compound 4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol is a complex organic molecule characterized by its unique structural features. It consists of a central benzene ring substituted with a pyrazole moiety, which is further substituted with a methoxyphenyl group and two hydroxyl groups at the 1 and 3 positions. The molecular formula for this compound is C17H16N2O3C_{17}H_{16}N_{2}O_{3} and it has a molecular weight of approximately 296.32 g/mol. The presence of both hydroxyl and methoxy groups contributes to its potential biological activity and chemical reactivity .

Due to its functional groups:

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
  • Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, particularly with alkyl halides or acyl chlorides, facilitating further derivatization .

The biological activity of 4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol has been linked to its interaction with specific enzymes. Notably, it targets the pyruvate dehydrogenase kinase isozyme 4, which plays a crucial role in regulating glucose and fatty acid metabolism. By inhibiting this enzyme, the compound may influence metabolic pathways, potentially reducing glucose utilization while enhancing fat metabolism . This mechanism suggests potential applications in managing metabolic disorders.

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring: A hydrazine derivative reacts with an α,β-unsaturated carbonyl compound under reflux conditions to form the pyrazole ring.
  • Coupling Reaction: A phenyl group is introduced via coupling reactions such as Suzuki or Heck coupling using appropriate catalysts.
  • Methoxyphenol Reaction: The final step involves reacting the pyrazole derivative with a methoxyphenol under basic conditions to yield the target compound .

The unique structure of 4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol positions it as a valuable candidate in medicinal chemistry. Its potential applications include:

  • Development of therapeutic agents targeting metabolic disorders.
  • Use in materials science due to its distinctive electronic properties.
  • Exploration in drug formulation for conditions influenced by pyruvate dehydrogenase activity .

Interaction studies have shown that this compound can modulate enzyme activity significantly. Specifically, its inhibition of pyruvate dehydrogenase kinase isozyme 4 affects the conversion of pyruvate into acetyl-CoA, impacting energy metabolism within cells. This interaction may lead to alterations in cellular responses to glucose levels and fatty acid oxidation .

Several compounds share structural similarities with 4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol, including:

Compound NameStructure FeaturesUnique Aspects
Catechol (1,2-dihydroxybenzene)Contains two hydroxyl groups on a benzene ringLacks pyrazole and methoxy groups
Resorcinol (1,3-dihydroxybenzene)Dihydroxybenzene structureNo pyrazole; different substitution pattern
Hydroquinone (1,4-dihydroxybenzene)Another dihydroxybenzene isomerDifferent hydroxyl positioning

Uniqueness: The combination of the pyrazole ring, methoxyphenoxy group, and dihydroxybenzene structure makes 4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol distinct from these similar compounds. This unique combination imparts specific electronic and chemical properties that are advantageous for targeted applications in medicinal chemistry and materials science .

XLogP3

3.2

Dates

Modify: 2023-08-16

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